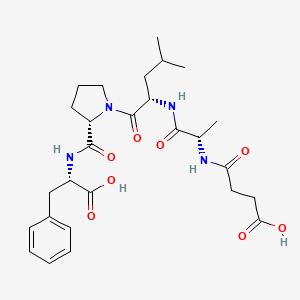![molecular formula C14H15NO8 B1310644 [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate CAS No. 478951-91-6](/img/structure/B1310644.png)
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate is a useful research compound. Its molecular formula is C14H15NO8 and its molecular weight is 325.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Symmetry
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate has been studied for its unique crystal structures and molecular symmetry. For example, compounds with a trans-diazidophenylene entity, which are structurally similar, exhibit inversion symmetry and crystallize in different crystal systems, showcasing their molecular uniqueness and potential for various applications in materials science (Glöcklhofer et al., 2014).
Synthetic Applications in Organic Chemistry
Significant research has been conducted on the synthetic applications of related compounds in organic chemistry. For instance, the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes involving phenylenebis(methylene) showcases a method to produce ester products with high selectivity (Rucklidge et al., 2006). Additionally, research on hypervalent iodine(III)-induced methylene acetoxylation indicates a useful protocol in organic synthesis due to mild reaction conditions and excellent yields (Liu et al., 2011).
Antiproliferative Effects in Cancer Research
Compounds structurally similar to this compound have been synthesized and tested for their antiproliferative effects against various human cell lines, including breast cancer cell lines. The derivatives have shown higher cytotoxicity than the parent compounds, indicating their potential in cancer treatment (Villegas et al., 2011).
Propiedades
IUPAC Name |
[2-acetyloxy-3-(acetyloxymethyl)-5-nitrophenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONBRJUYFCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)













